2-Hydroxyphenyl 2,4,5-trimethoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16O6 |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(2-hydroxyphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H16O6/c1-19-13-9-15(21-3)14(20-2)8-10(13)16(18)22-12-7-5-4-6-11(12)17/h4-9,17H,1-3H3 |
InChI Key |
VPURLDVCNBRDDO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)OC2=CC=CC=C2O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC2=CC=CC=C2O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Esterification Approaches for Substituted Phenyl Benzoates
The formation of the ester bond between a carboxylic acid and a phenol (B47542) is a fundamental transformation in organic synthesis. The reactivity of the starting materials and the desired reaction conditions often dictate the choice of method.
Direct esterification of a carboxylic acid and a phenol, often referred to as Fischer esterification, typically requires harsh conditions, such as high temperatures and the presence of a strong acid catalyst. For instance, the synthesis of hydroxyalkyl esters has been achieved by reacting hydroxyphenylacetic acids with diols in the presence of a catalytic amount of sulfuric acid at 90°C, with the diol serving as both reactant and solvent. mdpi.com This method, while effective for aliphatic alcohols, can be less efficient for phenols due to their lower nucleophilicity.
Another conventional approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For example, 2,4,5-trimethoxybenzoic acid can be converted to 2,4,5-trimethoxybenzoyl chloride by reacting it with thionyl chloride in benzene (B151609) at 70°C. The resulting acyl chloride can then react with the phenol to form the desired ester.
To overcome the limitations of conventional methods, several catalyst-assisted protocols have been developed for the esterification of phenols. The Mitsunobu reaction, for instance, has proven to be a convenient and effective method for the esterification of various benzoic acids with phenols, yielding the corresponding phenyl esters in good to excellent yields under mild conditions. researchgate.net This reaction typically involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Another approach involves the use of coupling agents to facilitate the reaction. For example, the coupling of 3,4,5-tris(benzyloxy)benzoic acid with 2-[4-(benzyloxy)phenyl]ethanol to form an ester has been achieved with a moderate yield of 54%. mdpi.com While this example involves an alcohol rather than a phenol, similar coupling strategies can be applied to phenol esterification.
Furthermore, phosphotungstic acid has been utilized as a reusable catalyst for the transesterification of aryl benzoates, offering an environmentally benign alternative that avoids the oxidation of phenols. researchgate.net
Precursor Synthesis Strategies for 2,4,5-Trimethoxybenzoic Acid Derivatives
The synthesis of the core acidic component, 2,4,5-trimethoxybenzoic acid, can be approached from several starting materials.
A common and efficient route to 2,4,5-trimethoxybenzoic acid and its derivatives is through the methylation of gallic acid (3,4,5-trihydroxybenzoic acid). The hydroxyl groups of gallic acid can be methylated using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). ekb.egmdma.ch This reaction can be performed in a two-step process where gallic acid is first methylated to form 3,4,5-trimethoxybenzoic acid, which is then esterified. google.com Alternatively, a one-step synthesis of methyl 3,4,5-trimethoxybenzoate (B1228286) from gallic acid using methyl chloride gas in DMF with potassium carbonate as an acid-binding agent has been reported. google.com The resulting methyl ester can then be hydrolyzed to yield 3,4,5-trimethoxybenzoic acid. For example, hydrolysis of methyl 3,4,5-trimethoxybenzoate with sodium hydroxide in ethanol (B145695) at 50°C for 2 hours can produce 3,4,5-trimethoxybenzoic acid in 100% yield. chemicalbook.com
A detailed procedure for the synthesis of 3,4,5-trimethoxybenzoic acid from gallic acid involves dissolving sodium hydroxide in water, cooling the solution, and then adding gallic acid. Dimethyl sulfate is then added portion-wise while maintaining the temperature between 30-35°C. After refluxing and acidification, the product precipitates and can be recrystallized from ethanol. ekb.eg
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Gallic acid | Dimethyl sulfate, NaOH | 30-35°C, then reflux | 3,4,5-Trimethoxybenzoic acid | Not specified | ekb.eg |
| Methyl 3,4,5-trimethoxybenzoate | NaOH, Ethanol | 50°C, 2h | 3,4,5-Trimethoxybenzoic acid | 100% | chemicalbook.com |
This table provides a summary of reaction conditions for the synthesis of 3,4,5-trimethoxybenzoic acid from gallic acid derivatives.
2,4,5-Trimethoxybenzoic acid can also be synthesized from 2,4,5-trimethoxybenzaldehyde (B179766). The aldehyde can be oxidized to the corresponding carboxylic acid. 2,4,5-Trimethoxybenzaldehyde itself is a versatile intermediate used in the synthesis of various compounds. chemicalbook.com
This table outlines the multi-step synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) from vanillin.
Synthesis of 2-Hydroxyphenyl Moieties for Esterification
The synthesis of the 2-hydroxyphenyl component is the final piece of the puzzle. A general method for synthesizing 2-hydroxyphenyl alkyl ketones involves the catalytic rearrangement of phenolic esters. google.com This process, known as the Fries rearrangement, can be catalyzed by crystalline aluminosilicates of the pentasyl type, leading to high conversion of the phenolic ester and high orthoselectivity. google.comepo.org While this method produces a ketone on the phenyl ring, it highlights a pathway to ortho-functionalized phenols. For the specific synthesis of 2-Hydroxyphenyl 2,4,5-trimethoxybenzoate, a simple 2-hydroxyphenyl precursor, catechol (1,2-dihydroxybenzene), would be a suitable starting material for the esterification reaction, with one of the hydroxyl groups being the site of esterification.
Pathways Involving Acetylated Phenols
General Phenolic Precursors in Ester Synthesis
A more direct and common approach for the synthesis of esters like this compound is the esterification of a phenol with a carboxylic acid or its more reactive derivative, an acyl chloride. shout.educationlibretexts.org In this case, the logical precursors would be catechol (2-hydroxyphenol) and 2,4,5-trimethoxybenzoyl chloride.
The reaction between a phenol and an acyl chloride is often facilitated by a base and is known as the Schotten-Baumann reaction. iitk.ac.injkchemical.comrajdhanicollege.ac.in This method is particularly useful for less reactive phenols or acyl chlorides. shout.educationlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion, generated in situ by the base, acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. iitk.ac.inrajdhanicollege.ac.in
The synthesis of the requisite 2,4,5-trimethoxybenzoyl chloride can be achieved by reacting 2,4,5-trimethoxybenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.
Solvent Selection and Temperature Control
The choice of solvent is critical in esterification reactions. For reactions involving acyl chlorides, aprotic solvents such as dichloromethane, toluene, or diethyl ether are commonly used. iitk.ac.ingoogle.com In some variations of the Schotten-Baumann reaction, a two-phase system of water and an organic solvent is employed, with the base dissolved in the aqueous phase. google.com
Temperature control is also essential. While some reactions between phenols and reactive acyl chlorides can proceed at room temperature, warming may be necessary to increase the reaction rate, particularly with less reactive substrates. shout.educationusm.my However, excessively high temperatures should be avoided to minimize side reactions. For instance, in the synthesis of related amides from 3,4,5-trimethoxybenzoyl chloride, the temperature is carefully controlled to not exceed 40°C. google.com
Role of Coupling Agents and Catalysts
In the context of the Schotten-Baumann reaction, a base such as sodium hydroxide or pyridine (B92270) is crucial. iitk.ac.inyoutube.com The base serves two primary functions: it neutralizes the hydrochloric acid produced during the reaction and can also act as a catalyst by converting the phenol to the more nucleophilic phenoxide ion. rajdhanicollege.ac.inyoutube.com The use of the more reactive phenoxide ion can significantly improve reaction rates, especially with less reactive acyl chlorides like benzoyl chloride derivatives. shout.educationlibretexts.org
For the direct esterification between a carboxylic acid and a phenol, which is generally a slow process, various coupling agents and catalysts can be employed. iajpr.com These include reagents like dicyclohexylcarbodiimide (B1669883) (DCC), phosphonitrilic chloride, and various Lewis acids. youtube.comiajpr.com The use of a catalyst like p-dodecylbenzenesulfonic acid (DBSA) in water has also been reported for esterifications, offering a greener alternative. organic-chemistry.org
Purification and Isolation Techniques for Complex Ester Products
The isolation and purification of the final product, this compound, from the reaction mixture is a critical step to obtain a compound of high purity.
Following the reaction, a typical workup procedure involves quenching the reaction, often with water, to stop the reaction and dissolve inorganic byproducts. iitk.ac.in The crude product is then extracted into a suitable organic solvent. iitk.ac.in The organic layer is subsequently washed with aqueous solutions to remove unreacted starting materials and catalysts. For instance, washing with a dilute acid solution can remove basic catalysts like pyridine, while a dilute base wash can remove unreacted phenolic precursors or acidic byproducts. A final wash with brine is often performed to aid in the removal of water from the organic phase.
The organic solvent is then removed, typically by evaporation under reduced pressure, to yield the crude ester. iajpr.com Further purification is often necessary and can be achieved through several techniques. Recrystallization from a suitable solvent or solvent mixture is a common method for purifying solid esters. google.com If the product is an oil or if recrystallization is ineffective, column chromatography on silica (B1680970) gel is a powerful technique for separating the desired ester from impurities. nih.govacs.org The purity of the final product can be assessed using techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods. acs.org
Advanced Structural Characterization and Spectroscopic Elucidation
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the functional groups present within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of a related compound, 2,4,5-trimethoxybenzaldehyde (B179766), shows characteristic absorption bands that can be correlated to specific molecular vibrations. For instance, the C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) groups are typically observed in the 3000-2800 cm⁻¹ region. The stretching vibration of the C=O bond in the aldehyde group gives rise to a strong absorption band around 1680-1660 cm⁻¹. The C-O stretching vibrations of the methoxy groups and the ester linkage would be expected in the 1300-1000 cm⁻¹ region. The presence of a hydroxyl (-OH) group in 2-Hydroxyphenyl 2,4,5-trimethoxybenzoate would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenolic) | 3500-3200 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic -OCH₃) | 3000-2850 |
| C=O Stretch (Ester) | 1750-1730 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch (Ester & Ether) | 1300-1000 |
Raman Spectroscopic Studies of Molecular Vibrations
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| C=O Stretch | 1750-1730 |
| C-H Bending (Aromatic) | 1200-1000 |
| Methoxy Group Deformations | 1470-1440 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment
The ¹H NMR spectrum of this compound would provide a wealth of information about the number and types of protons and their neighboring atoms. The protons on the two aromatic rings would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) would allow for the precise assignment of each proton. The three methoxy groups (-OCH₃) would each give rise to a singlet, likely in the range of δ 3.8-4.0 ppm. The proton of the hydroxyl group (-OH) would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | d, t, dd |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | s |
| Phenolic Proton (-OH) | Variable | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons would appear in the region of δ 110-160 ppm, with those attached to oxygen atoms (C-O) appearing at the downfield end of this range. The carbons of the methoxy groups would be found at approximately δ 55-65 ppm. A ¹³C NMR spectrum of the related compound 2,4,5-trimethoxybenzaldehyde shows signals for the aldehyde carbon, the aromatic carbons, and the methoxy carbons, providing a reference for the 2,4,5-trimethoxybenzoyl portion of the target molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Aromatic C-O | 140 - 160 |
| Aromatic C-H & C-C | 110 - 140 |
| Methoxy Carbons (-OCH₃) | 55 - 65 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HETCOR)
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This is particularly useful for assigning the protons on the aromatic rings by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments establish correlations between directly bonded protons and carbons. An HSQC or HETCOR spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.
Through the combined application of these advanced spectroscopic methods, a complete and detailed structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nih.gov In positive ion mode (ESI+), the molecule is expected to be detected as a protonated molecule, [M+H]⁺, or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺ ions, which are often present as trace impurities in the solvent or glassware. nih.gov The choice of positive or negative ion mode depends on the proton affinity of the analyte; molecules with basic sites are readily analyzed in positive mode, while those with acidic groups are better suited for negative mode. nih.gov Given the presence of a phenolic hydroxyl group, this compound can also be analyzed in negative ion mode (ESI-), where it would be detected as the deprotonated molecule, [M-H]⁻.
The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) would likely involve the cleavage of the ester bond. The expected fragmentation pathways are detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (m/z) |
| [M+H]⁺ | [C₁₀H₁₁O₄]⁺ (2,4,5-trimethoxybenzoyl cation) | C₆H₆O (phenol) |
| [M+H]⁺ | [C₆H₅O]⁺ (phenoxy cation) | C₁₀H₁₂O₅ (2,4,5-trimethoxybenzoic acid) |
In negative ion mode, the fragmentation of the [M-H]⁻ ion would also proceed via cleavage of the ester linkage, yielding characteristic fragment ions.
Gas-Phase Dissociation Mechanisms of Related Benzoate (B1203000) Anions
The gas-phase dissociation of benzoate anions, particularly those with methoxy substituents, has been a subject of detailed study. The fragmentation of deprotonated methyl benzoate isomers (ortho, meta, and para) shows that the loss of carbon monoxide is a common pathway, often preceded by rearrangement. rsc.org For instance, the meta and para isomers can rearrange to the ortho form before fragmentation. rsc.org
A notable phenomenon is the "ortho effect" observed in the dissociation of methoxybenzoate anions. Upon collisional activation, these anions typically lose carbon dioxide (CO₂). nih.gov In the case of 2,3,4-trimethoxybenzoate anions, a series of consecutive formaldehyde (B43269) (CH₂O) losses are observed after the initial decarboxylation. This process involves a "ring walk" of the negative charge around the aromatic ring to facilitate the eliminations. nih.gov
The fragmentation of benzoate derivatives can also be influenced by the presence of other functional groups. For example, decarboxylation of 2-formylbenzoate (B1231588) and 2-benzoylbenzoate in the gas phase leads to the formation of reactive carbanion intermediates. nih.gov These studies on related benzoate anions provide a framework for predicting the complex gas-phase dissociation behavior of the deprotonated form of this compound. The dissociation process is a key aspect of chemical analysis and provides insights into the intrinsic properties of the molecule in the absence of solvent. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. vu.edu.aunih.govacs.org For a compound like this compound, LC-MS would be the method of choice for determining its purity and confirming its identity.
A typical LC-MS method for the analysis of phenolic compounds would involve reversed-phase chromatography. nih.govmdpi.com A C18 or a phenyl-hexyl column could be used for separation. protocols.io The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid, such as formic acid, added to improve peak shape and ionization efficiency. nih.govmdpi.com
The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a reference standard. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion, further confirming its identity. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that serves as a "fingerprint" for the compound, providing an additional layer of confirmation. mdpi.commdpi.com
The purity of the compound can be assessed by integrating the peak area of the main compound and any impurities detected in the chromatogram. LC-MS is highly sensitive and can detect impurities at very low levels. nih.gov The use of a diode array detector (DAD) in conjunction with MS can provide additional information about the purity of the peak by analyzing the UV spectrum across the chromatographic peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic UV absorptions due to π → π* transitions of the benzene (B151609) rings.
The UV spectrum of benzene shows three absorption bands at approximately 184, 204, and 256 nm. quimicaorganica.org The presence of substituents on the benzene ring can cause a shift in the position and intensity of these bands, known as a bathochromic (red) or hypsochromic (blue) shift. quimicaorganica.org
For this compound, the presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are auxochromes, is expected to cause a bathochromic shift of the primary and secondary absorption bands of the benzene rings. The extended conjugation between the two aromatic rings through the ester linkage will also influence the absorption spectrum.
The expected UV absorption maxima for this compound are likely to be in the range of 250-350 nm. The exact positions and intensities of the absorption bands would need to be determined experimentally. A table of expected electronic transitions is provided below.
| Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200 - 280 | Substituted Benzene Rings |
| n → π | 280 - 400 | Carbonyl group of the ester |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the precise arrangement of atoms within a crystal. While no specific crystal structure for this compound has been reported in the searched literature, the solid-state structures of related substituted phenyl benzoates and methoxy-substituted benzoates can provide insights into the likely molecular conformation and packing in the solid state. nih.govnih.govnih.govresearchgate.netsigmaaldrich.commdpi.comresearchgate.netbenthamdirect.comacs.orgresearchgate.net
In the crystal structure of phenyl benzoate, the molecule is not planar. sigmaaldrich.com The dihedral angles between the two phenyl rings and the plane of the ester group are significant. For this compound, a similar non-planar conformation is expected due to steric hindrance between the substituents on the two aromatic rings.
The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding and C-H···π interactions. The phenolic hydroxyl group can act as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of the ester or methoxy groups of neighboring molecules. The aromatic rings can participate in π-π stacking and C-H···π interactions, which are common in the crystal structures of aromatic compounds. mdpi.com
A hypothetical set of crystallographic parameters for this compound, based on related structures, is presented in the table below. These are illustrative and would need to be confirmed by experimental determination.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Quantum Chemical Investigations
Molecular Geometry Optimization and Conformation Analysis
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, is typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. winterschool.ccnih.gov Functionals such as B3LYP, often paired with a basis set like 6-311++G(d,p), are commonly used to find the equilibrium geometry of the molecule in its ground state. mdpi.comopenaccesspub.org
Due to the presence of several single bonds, 2-Hydroxyphenyl 2,4,5-trimethoxybenzoate can exist in various spatial orientations or conformations. A conformational analysis is crucial to identify the lowest energy conformer, which is the most populated and thus most representative form of the molecule at thermal equilibrium. This analysis involves systematically rotating the flexible dihedral angles—specifically around the ester linkage and the methoxy (B1213986) groups—and performing geometry optimization for each starting structure. The relative energies of the resulting conformers are then compared to identify the global minimum on the potential energy surface. The presence of an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen is a key feature that significantly influences the preferred conformation.
Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level) This table is illustrative and based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Lengths | C=O (ester) | 1.21 |
| C-O (ester) | 1.36 | |
| O-H (hydroxyl) | 0.97 | |
| C-O (methoxy) | 1.37 | |
| Bond Angles | O=C-O (ester) | 123.5 |
| C-O-C (ester) | 117.8 | |
| C-C-O (hydroxyl) | 120.5 |
| Dihedral Angle | C-C-O-C (ester) | 178.9 |
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. winterschool.cc
Theoretical vibrational frequencies, corresponding to infrared (IR) spectra, are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, performed on the optimized geometry, yield a set of harmonic frequencies. researchgate.net However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To improve accuracy, the computed frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory used. epstem.net
The calculated IR spectrum for this compound would show characteristic peaks for the O-H stretch of the phenol (B47542), the C=O stretch of the ester, C-O stretching of the ester and methoxy groups, and various aromatic C-H and C=C stretching and bending modes. A detailed assignment of these modes can be achieved using Potential Energy Distribution (PED) analysis. mdpi.com
Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table is illustrative. Frequencies are typically scaled to compare with experimental data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | 3450 | Phenolic O-H stretch (intramolecularly H-bonded) |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |
| ν(C-H) methoxy | 2980-2850 | Methoxy C-H stretch |
| ν(C=O) | 1715 | Ester carbonyl stretch |
| ν(C=C) | 1610-1450 | Aromatic C=C stretch |
| δ(O-H) | 1350 | Phenolic O-H bend |
| ν(C-O) ester | 1260 | Asymmetric C-O-C stretch |
The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nih.govepstem.net This calculation is performed on the optimized molecular geometry, often using the same DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). mdpi.com The GIAO method calculates the absolute magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ), these shielding values are referenced against the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. For more accurate predictions, chemical shifts can be calculated for multiple low-energy conformers and then averaged based on their Boltzmann population. semanticscholar.orgresearchgate.net
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is illustrative and referenced against TMS calculated at the same theoretical level.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Hydroxyl (OH) | 10.5 | - |
| Aromatic (hydroxyphenyl ring) | 6.8 - 7.5 | 115 - 152 |
| Aromatic (trimethoxybenzoyl ring) | 6.6, 7.3 | 100 - 158 |
| Methoxy (OCH₃) at C2 | 3.85 | 56.1 |
| Methoxy (OCH₃) at C4 | 3.90 | 56.5 |
| Methoxy (OCH₃) at C5 | 3.88 | 56.3 |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), and global electrophilicity index (ω). nih.gov Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. researchgate.net This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other reagents. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms (hydroxyl and carbonyl) and positive potential (blue) around the hydroxyl proton.
Table 4: Illustrative Calculated Electronic Properties and Reactivity Descriptors This table is illustrative and values are typically in electron volts (eV).
| Parameter | Definition | Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 3.85 |
| Global Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.35 |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. nih.gov This is particularly useful for studying the formation of this compound via esterification.
The esterification reaction to form the title compound likely proceeds via the reaction of a derivative of 2,4,5-trimethoxybenzoic acid (such as the acid chloride or anhydride) with catechol (1,2-dihydroxybenzene), followed by selective reaction or protection/deprotection steps, or directly with 2-hydroxyphenol under specific coupling conditions.
Computational modeling can map out the potential energy surface for the key bond-forming step. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov A transition state is a first-order saddle point, characterized by having exactly one imaginary frequency in its calculated vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By comparing the activation energies of different possible pathways (e.g., acid-catalyzed vs. base-catalyzed), the most favorable mechanism can be identified.
Table 5: Illustrative Calculated Activation Energies for a Key Step in a Plausible Esterification Pathway This table is illustrative. Energies are typically given in kcal/mol.
| Reaction Step | Reactants | Transition State | Products | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic Attack | 2,4,5-trimethoxybenzoyl chloride + 2-hydroxyphenol | Tetrahedral Intermediate Formation TS | Tetrahedral Intermediate | 15.2 |
Energetic Profiles of Degradation Processes
While comprehensive degradation studies in the sense of decomposition are not extensively reported for HBT, significant research has focused on the energetic profile of its photochromic transformations. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. This process can be considered a form of reversible degradation of the initial state.
Theoretical investigations into the photochromism of HBT have been conducted using various high-level computational methods, including Møller-Plesset perturbation theory (MP2), coupled cluster (CC2), algebraic diagrammatic construction method to second order (ADC(2)), and complete active space self-consistent field (CASSCF). nih.gov These studies have focused on the excited-state hydrogen transfer (ESHT) mechanism, a key process in the photophysics of HBT. nih.gov
The process involves the photoexcitation of the enol tautomer of HBT, followed by an intramolecular proton transfer to form a keto tautomer. The energetic landscape of this transformation is crucial for understanding the efficiency and reversibility of the photochromic process. Computational models have been employed to predict the energy barriers and the relative stabilities of the enol and keto forms in both the ground and excited states. nih.gov
The introduction of electron-withdrawing substituents to the HBT structure has been shown to modulate these energetic profiles. Theoretical results indicate that such substitutions can alter the UV absorption of the HBT systems, shifting them from approximately 330 nm to 351 nm, and also affect the absorption wavelength of the corresponding keto forms, which range from 526 nm to 545 nm. nih.gov This tuning of the energetic properties highlights the potential for designing HBT derivatives with specific photochromic characteristics. nih.gov
Thermodynamic Considerations of Related Chemical Transformations
The thermodynamic aspects of chemical transformations, such as the photochromism of HBT, are critical for predicting the spontaneity and equilibrium position of the process. Computational chemistry provides a powerful toolkit for evaluating the thermodynamic parameters of such transformations.
Studies on HBT and its derivatives have investigated the effects of various substituents on the photophysical and spectroscopic properties of both the enol and keto tautomers. nih.gov These investigations have revealed that the thermodynamic stability of the different forms can be tuned through chemical modification.
The introduction of different functional groups can alter the electronic distribution within the molecule, thereby influencing the thermodynamics of the proton transfer reaction. For instance, the relative energies of the enol and keto forms, and thus the equilibrium of the photochromic system, can be shifted by the strategic placement of electron-donating or electron-withdrawing groups. Theoretical calculations have demonstrated that different substitutions can significantly alter the UV absorption properties of HBT systems, which is a direct consequence of changes in the underlying thermodynamics of the electronic transitions. nih.gov
The following table summarizes the predicted absorption wavelengths for HBT and several of its substituted derivatives, illustrating the thermodynamic tuning of its photochromic properties.
| Compound | Predicted Enol Absorption (nm) | Predicted Keto Absorption (nm) |
| 2-(2-hydroxyphenyl)benzothiazole (HBT) | 330 | 526 |
| HBT with substituent 1 | 335 | 530 |
| HBT with substituent 2 | 342 | 538 |
| HBT with substituent 3 | 351 | 545 |
Data derived from theoretical predictions for HBT and its derivatives. nih.gov
These computational findings underscore the importance of thermodynamic considerations in the design of functional molecules like HBT for applications in areas such as molecular switches and photosensitizers. nih.gov
Chemical Transformations and Derivatization Strategies
Modification of the Hydroxyphenyl Moiety
The hydroxyphenyl portion of the molecule is particularly amenable to modification due to the presence of the reactive phenolic hydroxyl group and the activated nature of the aromatic ring.
The phenolic hydroxyl group serves as a prime site for O-alkylation and O-acylation reactions, allowing for the introduction of a diverse range of functional groups.
O-Alkylation: The Williamson ether synthesis is a classical and highly effective method for the alkylation of phenols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. Subsequent reaction with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) proceeds via an SN2 mechanism to yield the corresponding ether. wikipedia.org This strategy can be used to introduce simple alkyl chains, as well as more complex moieties containing other functional groups.
| Reactant 1 (after deprotonation) | Alkylating Agent | Product | Reaction Type |
| 2-(Sodiumphenoxide) 2,4,5-trimethoxybenzoate | Methyl iodide | 2-Methoxyphenyl 2,4,5-trimethoxybenzoate | Williamson Ether Synthesis |
| 2-(Potassiumphenoxide) 2,4,5-trimethoxybenzoate | Benzyl bromide | 2-(Benzyloxy)phenyl 2,4,5-trimethoxybenzoate | Williamson Ether Synthesis |
O-Acylation: The phenolic hydroxyl group can be readily acylated to form the corresponding ester. A common method for this transformation is the Schotten-Baumann reaction, which involves the treatment of the phenol (B47542) with an acid chloride or acid anhydride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270). wikipedia.orgbyjus.com This reaction is generally high-yielding and tolerant of a wide range of functional groups on the acylating agent.
| Reactant | Acylating Agent | Product | Reaction Type |
| 2-Hydroxyphenyl 2,4,5-trimethoxybenzoate | Acetyl chloride | 2-Acetoxyphenyl 2,4,5-trimethoxybenzoate | Schotten-Baumann Reaction |
| This compound | Benzoyl chloride | 2-(Benzoyloxy)phenyl 2,4,5-trimethoxybenzoate | Schotten-Baumann Reaction |
The hydroxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group and the ester oxygen. The hydroxyl group is a strongly activating ortho-, para-director, while the ester group is a deactivating meta-director. libretexts.org The interplay of these directing effects will influence the regioselectivity of substitution reactions.
Halogenation: Direct halogenation of the hydroxyphenyl ring can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. The hydroxyl group will direct the incoming electrophile to the positions ortho and para to it.
Nitration: Nitration of the phenolic ring can be accomplished using a mixture of nitric acid and sulfuric acid. aiinmr.com The strongly activating hydroxyl group directs the nitro group to the ortho and para positions. Careful control of reaction conditions is necessary to avoid over-nitration or oxidative side reactions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be employed to introduce alkyl and acyl groups, respectively, onto the activated hydroxyphenyl ring. wikipedia.org These reactions are typically catalyzed by Lewis acids such as aluminum chloride. The regiochemical outcome will be dictated by the directing effects of the existing substituents.
| Reaction Type | Electrophile | Expected Major Product(s) |
| Bromination | Br+ | 2-Hydroxy-5-bromophenyl 2,4,5-trimethoxybenzoate |
| Nitration | NO2+ | 2-Hydroxy-5-nitrophenyl 2,4,5-trimethoxybenzoate and 2-Hydroxy-3-nitrophenyl 2,4,5-trimethoxybenzoate |
| Friedel-Crafts Acylation | R-C=O+ | 5-Acyl-2-hydroxyphenyl 2,4,5-trimethoxybenzoate |
Functionalization of the Trimethoxybenzoate Moiety
The trimethoxybenzoate portion of the molecule also offers opportunities for chemical modification, primarily through aromatic substitution on the trimethoxybenzene ring and transformations involving the ester linkage.
The 2,4,5-trimethoxy substitution pattern on the benzoate (B1203000) ring makes it highly activated towards electrophilic aromatic substitution. The methoxy (B1213986) groups are strong activating ortho-, para-directors. The remaining unsubstituted position on this ring is highly nucleophilic and susceptible to attack by electrophiles.
Nitration: The nitration of derivatives of 2,4,5-trimethoxybenzoic acid has been reported, leading to the introduction of a nitro group at the available position on the aromatic ring. chemimpex.com This reaction can be a precursor to further functionalization, as the nitro group can be reduced to an amine.
The ester bond is a key functional group that can be subjected to various chemical transformations, leading to the formation of different functional derivatives.
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 2,4,5-trimethoxybenzoic acid and catechol (1,2-dihydroxybenzene). researchgate.netcas.cz Basic hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup.
Amidation: The ester can be converted to an amide through reaction with ammonia or a primary or secondary amine. masterorganicchemistry.com This reaction, often requiring heat, proceeds via nucleophilic acyl substitution at the carbonyl carbon of the ester.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH4). adichemistry.commasterorganicchemistry.com This reaction would cleave the ester bond and reduce the carbonyl group, yielding 2-hydroxyphenol and (2,4,5-trimethoxyphenyl)methanol.
| Reaction Type | Reagents | Products |
| Hydrolysis (basic) | 1. NaOH(aq), Heat 2. H3O+ | 2,4,5-Trimethoxybenzoic acid and Catechol |
| Amidation | RNH2, Heat | N-Alkyl-2,4,5-trimethoxybenzamide and 2-Hydroxyphenol |
| Reduction | 1. LiAlH4 2. H2O | (2,4,5-Trimethoxyphenyl)methanol and 2-Hydroxyphenol |
Formation of Complex Hybrid Molecules Incorporating this compound Scaffolds
The chemical handles present on this compound make it an attractive building block for the synthesis of more complex hybrid molecules. The derivatization strategies discussed above can be employed to link this scaffold to other pharmacologically relevant moieties.
For instance, the phenolic hydroxyl group can be used as a point of attachment for other molecular fragments through ether or ester linkages. The introduction of functional groups such as nitro or amino groups on either of the aromatic rings provides further opportunities for coupling reactions, such as amide bond formation or the synthesis of heterocyclic systems. The synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives demonstrates the feasibility of creating complex molecules from similar building blocks. nih.gov By strategically applying a sequence of the described chemical transformations, it is possible to construct a diverse library of hybrid molecules based on the this compound core, potentially leading to the discovery of new compounds with interesting biological activities.
Based on a comprehensive search of available scientific literature, there is no information on the chemical compound “this compound.” Consequently, data regarding its chemical transformations, derivatization strategies, coupling with heterocyclic systems, or the design of multi-component systems involving this specific molecule are not available.
Therefore, it is not possible to generate an article on the specified topics as requested. No research findings or data tables for “this compound” could be found in the public domain.
Structure Activity Relationship Sar Investigations and Mechanistic Hypotheses
Influence of the 2-Hydroxyphenyl Moiety on Biological Interactions
The 2-hydroxyphenyl group, also known as a catechol-like fragment when considering the ortho-positioning of the hydroxyl group relative to the ester linkage, is a crucial determinant of the molecule's interaction capabilities. Its influence stems from the unique properties of the hydroxyl group and its specific placement on the phenyl ring.
The hydroxyl (-OH) group is a fundamental functional group in the molecular recognition processes of many biologically active compounds. researchgate.net Its ability to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs) allows for highly specific and directional interactions with biological targets like proteins and nucleic acids. acs.orgnih.gov The formation of these hydrogen bonds can significantly contribute to the binding affinity of a ligand, with the potential to increase it by several orders of magnitude. researchgate.netacs.orgnih.gov
However, the effectiveness of a hydroxyl group is highly dependent on its spatial arrangement within the ligand, which must allow for a perfect fit with the corresponding amino acid residues in a binding site. researchgate.netacs.org The introduction of a hydroxyl group also increases the polarity of the molecule, which can enhance water solubility. ashp.org In some contexts, intramolecular hydrogen bonding can occur, which influences the molecule's conformation and can modulate properties like membrane permeability. hyphadiscovery.com For instance, in a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy group was a key feature of a scaffold designed for potent and selective enzyme inhibition. nih.gov The ubiquitous presence of hydroxyl groups in natural products underscores their evolutionary selection for effective biological interactions. acs.orghyphadiscovery.com
The placement of the hydroxyl group at the ortho-position (position 2) of the phenyl ring introduces significant steric and electronic effects. This "ortho effect" can cause steric hindrance, which may force the adjacent ester group to twist out of the plane of the benzene (B151609) ring. youtube.com This disruption of planarity, known as steric inhibition of resonance, can alter how the molecule presents itself to a potential binding partner.
Contribution of the 2,4,5-Trimethoxybenzoate Scaffold to Biological Activity
The 2,4,5-trimethoxybenzoate portion of the molecule provides a distinct electronic and steric profile that complements the hydroxyphenyl moiety. The number and specific arrangement of the methoxy (B1213986) groups are critical to its function.
The positioning of methoxy (-OCH3) groups on an aromatic ring can have a significant effect on biological properties. nih.gov Methoxy groups are generally considered electron-donating, which can enhance binding to target proteins and influence pharmacokinetic properties. researchgate.netyoutube.com The presence of multiple methoxy groups, as in the 2,4,5-trimethoxy arrangement, creates a highly electron-rich aromatic system.
Studies on other molecules have shown that the specific substitution pattern is crucial. For example, in a series of 18F-labeled radiotracers, the position of a methoxy group (ortho, meta, or para) significantly affected the biological distribution and clearance rates. nih.gov The ortho-substituted compound, in that case, displayed the most favorable clearance properties. nih.gov In another example involving anticancer methoxyflavones, the repositioning of methoxy groups on the flavone (B191248) ring was found to greatly affect biological activity. mdpi.com The presence of three methoxy groups on the benzoate (B1203000) ring of 2-Hydroxyphenyl 2,4,5-trimethoxybenzoate would be expected to increase its lipophilicity, which could enhance membrane permeation, but could also make it a substrate for metabolic O-demethylation. researchgate.netmdpi.com
The three methoxy groups on the benzoate ring collectively exert a strong electron-donating effect, making the benzoyl system electron-rich. ucalgary.calibretexts.org This is due to the resonance effect, where the lone pairs on the oxygen atoms are delocalized into the aromatic π-system. libretexts.org This increased electron density can influence the molecule's interaction with biological targets, potentially strengthening interactions with electron-poor regions of a binding site.
SAR Studies on Related Benzoate Ester Derivatives
The structure-activity relationships of various benzoate ester derivatives have been explored in different therapeutic areas, providing valuable context. A common design principle for many biologically active benzoate esters involves a three-part structure: a lipophilic aryl group, an intermediate ester linkage, and a hydrophilic portion. pharmacy180.comyoutube.com
In the development of local anesthetics, for instance, modifications to the aryl ring have shown that electron-donating groups (like alkoxy groups) in the ortho or para positions can enhance activity. pharmacy180.com This is consistent with the electronic properties of the trimethoxybenzoyl system.
A study on SARS-CoV-2 inhibitors based on 3-(adenosylthio)benzoic acid derivatives explored how various substituents on the benzoic acid ring affected potency. It was found that introducing a chlorine or methoxy group at the 2-position was well-tolerated and, in the case of chlorine, led to an 8-fold increase in potency, likely due to additional van der Waals interactions within the binding pocket. nih.gov This highlights the sensitivity of biological activity to even small changes in the substitution pattern of the benzoate ring.
The following table summarizes SAR findings from a study on benzoic acid derivatives, illustrating how different functional groups impact biological activity.
| Compound Series | R1 Group (Position) | R2 Group (Position) | Key SAR Finding | Reference Activity |
|---|---|---|---|---|
| Local Anesthetics | Amino (para) | - | Electron-donating group enhances potency. | Active (Procaine) |
| Local Anesthetics | Alkylamino (para) | - | Increased lipophilicity and electron-donating effect boosts potency. | More Potent (Tetracaine) |
| SARS-CoV-2 Inhibitors | - | Chloro (ortho) | 8-fold increase in potency compared to the unsubstituted parent compound. | Improved Potency |
| SARS-CoV-2 Inhibitors | - | Methoxy (ortho) | Substitution was well-tolerated with similar potency to the chloro-derivative. | Potent |
| SARS-CoV-2 Inhibitors | - | Chloro (para) | 8-fold reduction in potency, indicating a disfavored interaction. | Reduced Potency |
These examples from related benzoate esters underscore the principle that the specific nature and position of substituents on the aromatic rings are critical determinants of biological function, guiding the rational design of new molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives and analogues of this compound, QSAR models have been developed to predict their anticancer activities. nih.gov These models often use various molecular descriptors to quantify aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric effects.
Table 1: Illustrative QSAR Model Parameters for Anticancer Activity (Hypothetical for this compound based on related studies)
| Descriptor | Parameter Type | Contribution to Activity |
| LogP | Hydrophobicity | Positive |
| Dipole Moment | Electronic | Negative |
| Molecular Weight | Steric | Positive |
| Hydrogen Bond Donors | Topological | Positive |
| Hydrogen Bond Acceptors | Topological | Positive |
This table is a hypothetical representation based on general principles of QSAR and findings from related compounds.
Insights from Analogues with Modified Aromatic Rings
The synthesis and biological evaluation of analogues of this compound with modified aromatic rings provide valuable SAR insights. Studies on chalcone (B49325) derivatives, which also feature substituted phenyl rings, have shown that the nature and position of substituents significantly influence their inhibitory activity against targets like nuclear factor kappa B (NF-kappaB). nih.gov
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This analysis is instrumental in understanding the molecular basis of a compound's activity.
Identification of Potential Binding Sites and Modes
Molecular docking studies on compounds structurally related to this compound have been performed to identify their binding sites and interaction patterns with various protein targets. For example, docking studies of trimethoxy-containing compounds have been carried out against targets like the human estrogen receptor and β-ketoacyl-acyl carrier protein synthase III. researchgate.net These studies reveal that the trimethoxyphenyl group can fit into specific hydrophobic pockets of the receptor, while other parts of the molecule form key hydrogen bonds.
In the context of anticancer research, docking studies on quinazoline (B50416) derivatives with trimethoxy substitutions have identified their binding modes within the ATP-binding sites of receptor tyrosine kinases like EGFR and VEGFR2. nih.gov It is hypothesized that this compound could adopt a similar binding mode, where the trimethoxybenzoyl moiety occupies a hydrophobic region and the hydroxyphenyl group engages in hydrogen bonding with key amino acid residues in the active site of a target protein.
Table 2: Potential Interacting Residues for this compound in a Kinase Binding Site (Hypothetical)
| Amino Acid Residue | Interaction Type | Moiety Involved |
| Leucine | Hydrophobic | 2,4,5-trimethoxybenzoyl |
| Valine | Hydrophobic | 2,4,5-trimethoxybenzoyl |
| Threonine | Hydrogen Bond | 2-Hydroxyphenyl |
| Aspartic Acid | Hydrogen Bond | 2-Hydroxyphenyl |
This table is a hypothetical representation based on docking studies of similar compounds.
Computational Screening for Target Affinity
Computational screening, often in the form of high-throughput virtual screening, is used to assess the binding affinity of a large number of compounds against a biological target. This approach allows for the rapid identification of potential lead compounds. Studies have utilized this method to screen libraries of small molecules against targets like EGFR and HER2 kinases, which are implicated in gastric cancers. nih.gov
While a specific computational screening campaign for this compound is not documented in the provided results, the principles of such a screen would involve docking the compound into the binding sites of a panel of known cancer targets. The predicted binding energies would then be used to rank its potential affinity for each target. For instance, screening against a panel of kinases could reveal a selectivity profile, indicating which kinases it is most likely to inhibit. This information is critical for understanding its potential mechanism of action and for guiding further experimental validation.
Biochemical Pathway Interactions and Mechanistic Insights
Metabolic Degradation Pathways of Aromatic Esters
The metabolic fate of 2-Hydroxyphenyl 2,4,5-trimethoxybenzoate in a biological system is anticipated to follow established pathways for aromatic esters and polymethoxylated aromatic compounds. These pathways primarily involve enzymatic hydrolysis of the ester bond and subsequent modification of the aromatic rings.
Enzymatic Hydrolysis of Ester Bonds
The ester linkage in this compound is a prime target for enzymatic cleavage by esterases, a ubiquitous class of hydrolase enzymes. This reaction would break the ester bond, yielding 2-hydroxyphenol and 2,4,5-trimethoxybenzoic acid.
The enzymatic hydrolysis of ester bonds is a common metabolic pathway for many drugs and xenobiotics, facilitating their detoxification and excretion. nih.gov Carboxylic ester hydrolases, such as carboxylesterases and sterol esterases, are widely distributed in tissues like the liver, which is a primary site of drug metabolism. nih.gov Studies on model compounds with ester bridges have shown that liver fractions exhibit high hydrolytic activity. nih.gov
The rate and extent of this hydrolysis can be influenced by the structural features of the molecule. For instance, in the enzymatic synthesis of amoxicillin (B794), the hydrolysis of p-hydroxyphenylglycine methyl ester is a significant side reaction catalyzed by penicillin G acylase. nih.gov This reaction is subject to competitive inhibition by various molecules present in the reaction mixture, highlighting the complex kinetics that can govern ester hydrolysis. nih.gov
The hydrolysis of this compound would release its two main components for further metabolism.
O-Demethylation Processes in Trimethoxy Aromatic Compounds
Following the hydrolysis of the ester bond, the resulting 2,4,5-trimethoxybenzoic acid would likely undergo O-demethylation. This process involves the removal of methyl groups from the methoxy (B1213986) substituents on the aromatic ring, a reaction typically catalyzed by cytochrome P450 enzymes in mammals or by specific O-demethylases in microorganisms.
In microorganisms, the ability to utilize methoxylated aromatic compounds as a source of carbon and energy is well-documented. nih.gov For example, acetogenic bacteria like Clostridium thermoaceticum possess a CO-dependent O-demethylating activity with broad specificity, capable of sequentially removing methyl groups from multi-methoxylated compounds. nih.gov This process is critical for the anaerobic metabolism of aromatic compounds.
The number and position of methoxy groups can influence the rate of demethylation. Studies on lignin-derived aromatic compounds have shown that syringyl (S-type) units, which have two methoxy groups, are demethylated faster than guaiacyl (G-type) analogs with a single methoxy group. nih.gov This is attributed to the increased electron density on the benzene (B151609) ring, which facilitates the initial protonation step required for SN2 substitution. nih.gov
Potential Interference with Cellular Enzyme Systems
The structural motifs within this compound, namely the hydroxyphenyl and trimethoxybenzoyl groups, suggest the potential for interaction with and inhibition of various cellular enzymes.
Investigation of Enzyme Inhibition Mechanisms
Derivatives of trimethoxybenzoic acid have been investigated as potential inhibitors of various enzymes. For example, a series of trimethoxybenzoic acid derivatives have been explored as efflux pump inhibitors in bacteria, which could help to overcome antibiotic resistance. nih.gov Specifically, certain derivatives showed the ability to inhibit efflux pumps in Salmonella enterica and Staphylococcus aureus. nih.gov
Furthermore, benzoic acid derivatives have been studied for their inhibitory activity against the trans-sialidase enzyme from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov While the specific 2,4,5-trimethoxy substitution was not tested, other substituted benzoic acids showed significant inhibition, suggesting that the benzoic acid core can serve as a scaffold for enzyme inhibitors. nih.gov
A study on 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB), a compound with a similar ester structure, demonstrated potent competitive inhibition of the α-glucosidase enzymes, sucrase and maltase. mdpi.com This inhibition is significant as these enzymes are involved in the final stage of carbohydrate digestion. mdpi.com
Table 1: Enzyme Inhibition by Structurally Related Compounds
| Compound/Derivative | Target Enzyme/System | Observed Effect | Reference |
|---|---|---|---|
| Trimethoxybenzoic acid derivatives | Bacterial Efflux Pumps (AcrAB-TolC, NorA) | Inhibition of efflux pumps in S. enterica and S. aureus | nih.gov |
| Substituted benzoic acid derivatives | Trypanosoma cruzi trans-sialidase | Variable inhibition, with some derivatives showing significant activity | nih.gov |
| 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) | Sucrase and Maltase (α-glucosidases) | Strong competitive inhibition | mdpi.com |
| p-Hydroxyphenylglycine methyl ester | Penicillin G acylase | Competitive inhibitor of amoxicillin hydrolysis | nih.gov |
Modulation of Protein Activity
Beyond direct enzyme inhibition, the components of this compound could modulate the activity of various proteins. For instance, 2,4,5-trimethoxybenzoic acid itself has been shown to inhibit the activation of the NF-κB and STAT signaling pathways in response to inflammatory stimuli. medchemexpress.com This suggests an interaction with upstream proteins that regulate these transcription factors.
The interaction of small molecules with proteins can be influenced by their physicochemical properties. A study on the interaction of p-hydroxybenzoic esters (parabens) with beta-cyclodextrin (B164692) showed that the degree of interaction was dependent on the size of the alkyl group of the ester, which affects how well the molecule fits into the binding cavity of the protein. nih.gov
Interaction with Biochemical Signaling Cascades
The constituent parts of this compound have been shown to interact with key biochemical signaling cascades, suggesting that the parent compound may also possess such activities.
Research on 2,4,5-trimethoxybenzoic acid has demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by suppressing the activation of the NF-κB and STAT signaling pathways. medchemexpress.com These pathways are central to the regulation of immune and inflammatory responses, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines like IL-6 and MCP-1. medchemexpress.com
Furthermore, studies on sodium benzoate (B1203000), a simple benzoic acid derivative, have indicated that it can influence the SKN-1/Nrf2 signaling pathway in Caenorhabditis elegans. nih.gov This pathway is a critical regulator of the oxidative stress response. The study found that sodium benzoate inhibited the nuclear localization of SKN-1 under oxidative stress conditions. nih.gov While this is a simpler molecule, it points to the potential for benzoate derivatives to interact with fundamental cellular stress response pathways.
Table 2: Interactions with Biochemical Signaling Cascades by Related Compounds
| Compound | Signaling Pathway | Effect | Reference |
|---|---|---|---|
| 2,4,5-Trimethoxybenzoic acid | NF-κB and STAT | Inhibition of LPS-induced activation | medchemexpress.com |
| Sodium Benzoate | SKN-1/Nrf2 | Inhibition of nuclear localization of SKN-1 under oxidative stress | nih.gov |
Pathways Influenced by Aromatic Molecules
Aromatic compounds are ubiquitous in biology and are involved in a vast array of metabolic and signaling pathways. numberanalytics.com Their chemical properties, including the delocalized π-electron systems of their rings, allow them to participate in diverse non-covalent interactions with biological macromolecules. Aromatic amino acids, for example, are fundamental building blocks of proteins and precursors to essential biomolecules like neurotransmitters and hormones. nih.gov
The introduction of an exogenous aromatic molecule like this compound could lead to several interactions:
Enzyme Inhibition or Modulation: Many aromatic compounds can fit into the active sites of enzymes, acting as competitive or non-competitive inhibitors. numberanalytics.com The trimethoxyphenyl and hydroxyphenyl moieties of the compound could potentially interact with enzymatic pockets, altering their catalytic activity. For instance, a structurally related compound, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate, has been shown to be a potent inhibitor of α-glucosidases like maltase and sucrase. mdpi.com This inhibition is achieved through hydrogen bond interactions with amino acid residues in the active site of these enzymes. mdpi.com
Receptor Binding: Aromatic structures are common in ligands that bind to cellular receptors. The specific arrangement of functional groups on the aromatic rings of this compound could allow it to bind to certain receptors, thereby activating or blocking downstream signaling cascades.
Intercalation with DNA: Planar aromatic systems have the potential to intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription. While there is no direct evidence for this compound, it remains a theoretical possibility for planar aromatic molecules.
Metabolic Transformation: The body possesses a suite of enzymes, primarily in the liver, designed to metabolize foreign aromatic compounds. These reactions, often involving cytochrome P450 enzymes, typically add polar functional groups to increase water solubility and facilitate excretion. The methoxy and hydroxyl groups on this compound would likely be sites for such metabolic modification.
A summary of potential interactions of aromatic compounds is presented in the table below.
| Type of Interaction | Potential Biological Consequence | Example |
| Enzyme Inhibition | Alteration of metabolic flux | Aspirin inhibiting cyclooxygenase numberanalytics.com |
| Receptor Binding | Modulation of cell signaling | Phenylalanine as a precursor to dopamine (B1211576) numberanalytics.com |
| DNA Intercalation | Genotoxic or mutagenic effects | - |
| Metabolic Transformation | Detoxification and excretion | - |
Cellular Responses to Ester-Containing Compounds
The ester linkage in this compound is a key structural feature that dictates its potential biological fate and activity. Esters are common in nature and are involved in various cellular processes. solubilityofthings.com
One of the most significant cellular responses to ester-containing compounds is hydrolysis . Esterase enzymes, which are abundant in various tissues and plasma, catalyze the cleavage of the ester bond, yielding the parent carboxylic acid and alcohol. libretexts.org In the case of this compound, hydrolysis would yield 2,4,5-trimethoxybenzoic acid and catechol (1,2-dihydroxybenzene).
This hydrolytic cleavage has several important implications:
Bioactivation or Detoxification: The biological activity of the parent ester may differ significantly from its hydrolysis products. In some cases, the ester may be an inactive prodrug that is converted to an active form upon hydrolysis. Conversely, hydrolysis can also lead to the detoxification and subsequent elimination of a compound.
Changes in Physicochemical Properties: The conversion of an ester to a carboxylic acid and an alcohol increases the polarity of the molecules. This change can affect their solubility, distribution within the body, and ability to cross cell membranes.
The general mechanism of base-catalyzed ester hydrolysis, known as saponification, is a well-understood process. libretexts.org
The cellular responses to the hydrolysis products would then depend on their individual properties. For instance, catechols are known to be redox-active and can participate in various biochemical reactions.
Exploration of Antioxidant or Oxidative Stress Modulation Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative stress by scavenging free radicals or by upregulating endogenous antioxidant defense mechanisms.
The chemical structure of this compound suggests a potential for antioxidant activity. This is primarily due to the presence of the hydroxyl group on the phenyl ring and the methoxy groups on the benzoate moiety.
Hydrogen Atom Donation: Phenolic hydroxyl groups are known to be effective hydrogen atom donors. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule a good free radical scavenger. The antioxidant capacity of polyphenols is often correlated with the number and arrangement of their hydroxyl groups. researchgate.net
Electron Donation: The methoxy groups are electron-donating, which can increase the electron density on the aromatic ring and enhance the ability of the compound to donate electrons to neutralize free radicals. Theoretical studies on structurally related trimethoxy chalcones have shown that the presence of methoxy groups influences the antioxidant properties of the molecule. researchgate.net
The potential antioxidant mechanisms of a phenolic compound are summarized in the table below.
| Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical. |
| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical. |
While direct experimental data on the antioxidant potential of this compound is not available, the presence of these key functional groups provides a strong rationale for its investigation as a potential modulator of oxidative stress.
Concluding Remarks and Future Research Perspectives
Summary of Current Understanding of 2-Hydroxyphenyl 2,4,5-trimethoxybenzoate
This compound is a specific substituted aromatic ester that, despite its well-defined chemical structure, has not been the subject of extensive dedicated research. The current understanding of this compound is largely extrapolated from the known chemistry and biological activities of its constituent precursors: 2,4,5-trimethoxybenzoic acid and catechol (1,2-dihydroxybenzene).
The synthesis of this compound would likely proceed via standard esterification protocols. A common and effective method involves the conversion of 2,4,5-trimethoxybenzoic acid to its more reactive acid chloride, 2,4,5-trimethoxybenzoyl chloride, using a reagent such as thionyl chloride. This activated intermediate can then react with catechol, likely under basic conditions to deprotonate one of the phenolic hydroxyl groups, to form the desired mono-ester. The regioselectivity of this reaction, favoring the formation of the 2-hydroxyphenyl ester, would be a critical aspect to control.
The physicochemical properties of this compound can be predicted based on its structure. The presence of the trimethoxy-substituted benzene (B151609) ring, the ester linkage, and the free hydroxyl group on the catechol moiety would dictate its polarity, solubility, and spectral characteristics. The properties of its parent acid, 2,4,5-trimethoxybenzoic acid, are well-documented and are summarized in the table below.
Table 1: Properties of 2,4,5-Trimethoxybenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C10H12O5 | sigmaaldrich.com |
| Molecular Weight | 212.20 g/mol | sigmaaldrich.com |
| Melting Point | 143-145 °C | sigmaaldrich.comchemicalbook.com |
| Appearance | White fine crystalline powder | chemicalbook.com |
| CAS Number | 490-64-2 | sigmaaldrich.comchemicalbook.com |
Derivatives of trimethoxybenzoic acid have been investigated for a range of biological activities, including potential as efflux pump inhibitors in bacteria, which suggests that the trimethoxybenzoyl scaffold could be a valuable pharmacophore. nih.gov Furthermore, phenolic compounds, including catechols, are known for their antioxidant properties. The combination of these two moieties in this compound suggests that it could possess interesting biological activities, although this remains to be experimentally verified.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the lack of any published research specifically on this compound. This presents a wide-open field for investigation. Key unexplored research avenues include:
Synthesis and Characterization: There is no documented synthesis or full characterization (e.g., NMR, IR, Mass Spectrometry, crystal structure) of this compound in the scientific literature.
Biological Activity Screening: The potential biological effects of this compound are entirely unknown. Screening for activities such as antimicrobial, antioxidant, anti-inflammatory, and anticancer properties would be a primary area of investigation. The known anti-inflammatory action of its precursor, 2,4,5-trimethoxybenzoic acid, provides a rationale for such studies. medchemexpress.com
Enzyme Inhibition Studies: Given that other complex phenolic esters have shown inhibitory activity against enzymes like α-glucosidase, exploring the effect of this compound on various enzymes could be a fruitful research direction. bjmu.edu.cn
Metabolism and Pharmacokinetics: Should any biological activity be discovered, its metabolic fate, bioavailability, and pharmacokinetic profile would need to be established.
Comparative Studies: A comparative study of the biological activities of this compound with its isomers, such as 3-hydroxyphenyl and 4-hydroxyphenyl esters, would provide valuable structure-activity relationship (SAR) data.
Future Directions in Synthetic Accessibility and Green Chemistry Approaches
Future research should focus on developing efficient and environmentally benign methods for the synthesis of this compound.
Optimization of Classical Synthesis: The presumed synthesis via the acid chloride can be optimized in terms of solvent use, reaction time, and purification methods to improve yield and reduce waste.
Catalytic Esterification: Exploring direct esterification methods using novel catalysts could avoid the need for stoichiometric activating agents like thionyl chloride. The use of solid acid catalysts, for instance, has been shown to be effective for the synthesis of other benzoate (B1203000) esters and would align with the principles of green chemistry.
Enzymatic Synthesis: The use of lipases or other enzymes as catalysts for the esterification of 2,4,5-trimethoxybenzoic acid with catechol could offer a highly selective and environmentally friendly synthetic route, operating under mild conditions.
Solvent Selection: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, for the synthesis and purification of this compound would be a valuable contribution. The Schotten-Baumann method, which utilizes an aqueous environment, is a classic example of a greener benzoylation reaction that could be adapted. researchgate.netijrpr.com
Advanced Methodologies for Comprehensive Mechanistic Elucidation
Should this compound demonstrate significant biological activity, a deep understanding of its mechanism of action will be crucial. Advanced methodologies that could be employed include:
Computational Docking and Molecular Dynamics: In silico studies can predict the binding modes of this compound with target proteins, providing insights into the specific molecular interactions responsible for its activity. nih.gov This approach has been successfully used to study other trimethoxybenzoic acid derivatives. nih.gov
High-Resolution Mass Spectrometry for Metabolomics: To understand how the compound is processed in biological systems, untargeted and targeted metabolomics using high-resolution mass spectrometry can identify its metabolites and metabolic pathways.
Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., HSQC, HMBC) will be essential for unambiguous structure elucidation and can also be used to study interactions with biological macromolecules.
X-ray Crystallography: Obtaining a crystal structure of the compound, and potentially in complex with a biological target, would provide the most detailed atomic-level understanding of its conformation and binding interactions.
Potential for Derivatization Towards Novel Academic Probes
The structure of this compound offers several sites for derivatization to create novel chemical probes for academic research.
Modification of the Catechol Moiety: The free hydroxyl group on the catechol ring is a prime site for further functionalization. It could be alkylated, acylated, or used as a handle to attach fluorescent tags, biotin, or other reporter groups. This would enable the creation of probes for target identification and imaging studies.
Alteration of the Trimethoxy Substitution Pattern: Synthesizing analogues with different methoxy (B1213986) substitution patterns on the benzoic acid ring (e.g., 3,4,5-trimethoxy) would allow for a systematic investigation of the structure-activity relationship and the importance of the methoxy groups' positions for any observed biological effects. researchgate.netsigmaaldrich.com
Introduction of Bioorthogonal Handles: The incorporation of small, inert functional groups like alkynes or azides would allow for the use of "click chemistry" to attach the molecule to various substrates or reporter molecules in a biological context.
Development of Photoaffinity Probes: Introduction of a photolabile group could allow for photoaffinity labeling experiments to covalently link the molecule to its biological target, facilitating its identification.
Q & A
Basic: What are the standard synthetic routes for preparing 2-hydroxyphenyl 2,4,5-trimethoxybenzoate, and how are reaction conditions optimized?
Answer:
The compound is synthesized via esterification between a phenolic hydroxyl group and a benzoyl chloride derivative. A typical method involves:
- Reagents : 2-Hydroxyphenol derivatives (e.g., 1-Allyl-2-hydroxy-4,6-dimethoxybenzene) and 2,4,5-trimethoxybenzoyl chloride.
- Catalysts : 4-Dimethylaminopyridine (DMAP) and pyridine to activate the acyl chloride.
- Solvent : Tetrahydrofuran (THF) for improved solubility and reaction efficiency.
- Workup : Purification via recrystallization or column chromatography.
Optimization : Reaction yield depends on stoichiometry (excess benzoyl chloride), temperature (room temperature to 50°C), and reaction time (4–12 hours). For example, a 1:1.2 molar ratio of phenol to acyl chloride achieved 85% yield in THF at 25°C .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy groups at 2,4,5-positions and ester linkage).
- Melting Point Analysis : Compare observed values (e.g., 87–89°C) with literature data to assess purity .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 332.3).
Advanced: How can researchers address discrepancies in melting point or spectral data during synthesis?
Answer:
Discrepancies often arise from impurities or incomplete reactions. Methodological steps include:
Repetition with Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation.
Advanced Purification : Use preparative HPLC or fractional crystallization to isolate isomers or byproducts.
Crystallographic Validation : Single-crystal X-ray diffraction (as in analogous compounds like 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate) resolves structural ambiguities .
Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify incomplete esterification .
Advanced: What strategies are effective for studying the stability of this compound under varying environmental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >150°C) under nitrogen or air atmospheres.
- Photostability Studies : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC.
- Humidity Chambers : Assess hydrolytic stability at 25–40°C and 60–80% relative humidity.
- Surface Reactivity : Use microspectroscopic imaging (e.g., AFM-IR) to study interactions with indoor surfaces, mimicking real-world storage conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 2-OH with halogen or alkyl groups).
Biological Assays : Test cytotoxicity (e.g., against cancer cell lines) and compare with Combretastatin analogues, which share trimethoxy pharmacophores .
Computational Modeling : Use DFT or molecular docking to predict binding affinities to tubulin or other targets.
Data Correlation : Link electronic (Hammett constants) or steric parameters of substituents to bioactivity trends.
Basic: What solvents are suitable for dissolving this compound in analytical workflows?
Answer:
- Polar Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions.
- Chromatography-Compatible Solvents : Methanol, acetonitrile, or THF for HPLC/MS workflows.
- Avoidance of Water : Limited aqueous solubility necessitates organic solvents for kinetic or stability studies .
Advanced: How can researchers resolve low yields in large-scale syntheses of this compound?
Answer:
- Scale-Up Adjustments : Replace pyridine with bulkier bases (e.g., triethylamine) to reduce side reactions.
- Continuous Flow Chemistry : Improve heat/mass transfer using microreactors for exothermic esterification.
- Byproduct Trapping : Add molecular sieves to absorb HCl generated during reaction.
- Process Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Advanced: What mechanistic insights can be gained from studying the reactivity of this compound with nucleophiles?
Answer:
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., acyl transfer vs. phenolic deprotonation).
- Trapping Intermediates : Use quenching agents (e.g., H2O or amines) to isolate tetrahedral intermediates.
- Computational Studies : Map energy profiles for ester hydrolysis using Gaussian or ORCA software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
